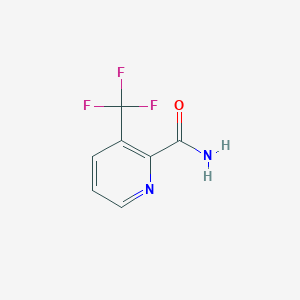

3-(Trifluoromethyl)picolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)4-2-1-3-12-5(4)6(11)13/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDIGQWBDQJIFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201270696 | |

| Record name | 3-(Trifluoromethyl)-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-85-8 | |

| Record name | 3-(Trifluoromethyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22245-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 3 Trifluoromethyl Picolinamide and Its Precursors

De Novo Synthetic Routes to the 3-(Trifluoromethyl)picolinamide Core

Divergent Strategies for Regioselective Trifluoromethylation of Pyridine (B92270) Derivatives

The introduction of a trifluoromethyl (CF3) group onto a pyridine ring is a cornerstone of synthesizing many modern agrochemicals and pharmaceuticals. nih.govresearchoutreach.org Historically, the synthesis of trifluoromethylpyridines (TFMPs) was first reported in 1947 and involved processes like the chlorination and subsequent fluorination of picoline, a method adapted from the synthesis of benzotrifluoride. nih.govjst.go.jp

A significant challenge in the synthesis of this compound is the regioselective introduction of the CF3 group at the C3 position of the pyridine ring. chemistryviews.orgchemrxiv.org While methods for trifluoromethylation at the C2 and C4 positions are more established, the C3 position has proven to be more difficult to functionalize directly. chemistryviews.org Radical-based methods often lack the necessary regioselectivity, leading to a mixture of isomers. chemistryviews.orgacs.org

To address this, researchers have developed innovative strategies:

Nucleophilic Activation via Hydrosilylation: One successful approach involves the nucleophilic activation of pyridine derivatives through a hydrosilylation reaction. chemistryviews.orgchemrxiv.orgacs.orgacs.orgnih.gov This is followed by a reaction with an electrophilic CF3 source, such as Togni Reagent I. chemistryviews.orgchemrxiv.org This method has demonstrated high regioselectivity for the C3 position and is even applicable to the late-stage trifluoromethylation of complex molecules. chemistryviews.orgchemrxiv.orgacs.org

Quaternary Ammonium (B1175870) Activation: Another efficient method for direct C-H trifluoromethylation of pyridine relies on an N-methylpyridine quaternary ammonium activation strategy. nih.govacs.org This technique allows for the introduction of a trifluoromethyl group with excellent regioselectivity and under relatively simple operational conditions. nih.govacs.orgresearchgate.net

Building Block Approach: An alternative to direct trifluoromethylation is the construction of the pyridine ring from a trifluoromethyl-containing building block. nih.govjst.go.jp This often involves cyclocondensation reactions. For instance, key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) are synthesized from 3-picoline and serve as precursors for a variety of 3- or 5-trifluoromethyl-substituted pyridines. nih.govjst.go.jp

Table 1: Comparison of Regioselective Trifluoromethylation Strategies

| Strategy | Key Reagents/Conditions | Advantages | Limitations | Citations |

|---|---|---|---|---|

| Nucleophilic Activation | Hydrosilane, Borane catalyst, Togni Reagent I | High C3-regioselectivity, applicable to late-stage functionalization. | Requires pre-activation of the pyridine ring. | chemistryviews.org, chemrxiv.org, acs.org |

| Quaternary Ammonium Activation | N-methylpyridinium salt, Silver carbonate, Trifluoroacetic acid | High regioselectivity, operational simplicity. | Requires preparation of the pyridinium (B92312) salt. | researchgate.net, nih.gov, acs.org |

| Building Block Approach | 3-Picoline, Chlorination/Fluorination reagents | Economically feasible for large-scale production of specific isomers. | Less flexible for diverse substitution patterns. | jst.go.jp, nih.gov |

Advanced Amidation Techniques for Picolinamide (B142947) Moiety Construction

The formation of the amide bond in picolinamides is a critical step that can be achieved through several advanced techniques. The choice of method often depends on the substrate's complexity and the desired reaction conditions.

A common approach involves the coupling of a picolinic acid derivative with an amine. nih.govresearchgate.net One established method is the in-situ generation of the picolinoyl chloride from picolinic acid using reagents like thionyl chloride, followed by reaction with the desired amine. nih.govresearchgate.net However, this method can sometimes lead to side reactions, such as the chlorination of the pyridine ring. nih.govresearchgate.net

To circumvent the harsh conditions and potential side reactions of traditional methods, a variety of coupling reagents are employed. These reagents activate the carboxylic acid, facilitating a milder and more selective amidation reaction. catalyticamidation.info

Commonly Used Coupling Reagents for Amidation:

Carbodiimides: DCC (N,N'-dicyclohexylcarbodiimide), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

Furthermore, biocatalytic methods have emerged as a powerful tool for regioselective synthesis. For instance, imidase-catalyzed regioselective hydrolysis of 2,3-pyridinedicarboximide (B15084) can produce 3-carbamoyl-alpha-picolinic acid, a direct precursor to the target molecule, with high purity and yield. nih.gov

Multi-Component and Cascade Approaches in Core Structure Synthesis

Several MCR strategies have been developed for the de novo synthesis of the pyridine ring, which can be adapted for the preparation of precursors to this compound. nih.govbohrium.comresearchgate.netnih.gov These often involve the condensation of aldehydes, ketones, and a nitrogen source, such as ammonium acetate. nih.govrsc.org

Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially without the isolation of intermediates, have also been employed. researchgate.netccspublishing.org.cnst-andrews.ac.uk For example, a cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles provides access to highly substituted pyridines. ccspublishing.org.cn Another approach involves a ring opening and closing cascade (ROCC) mechanism to synthesize 2,5-disubstituted pyridine derivatives. researchgate.net These sophisticated reaction sequences demonstrate the power of designing synthetic routes that maximize complexity in a single step.

Functional Group Interconversions and Late-Stage Functionalization Leading to this compound

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing key functional groups, such as the trifluoromethyl group, into a complex molecule at a late step in the synthetic sequence. This approach is particularly valuable as it allows for the rapid diversification of advanced intermediates or bioactive compounds. acs.org

For the synthesis of this compound, LSF can be applied to introduce the CF3 group onto a pre-existing picolinamide scaffold. acs.orgacs.orgnih.gov A notable example is the 3-position-selective C–H trifluoromethylation of quinoline (B57606) and pyridine derivatives through nucleophilic activation. chemistryviews.orgchemrxiv.orgacs.org This method has been successfully applied to the late-stage trifluoromethylation of the fungicide quinoxyfen. chemrxiv.orgacs.org Similarly, C3-selective trifluoromethylthiolation and difluoromethylthiolation of pyridines and even existing pyridine-containing drugs have been achieved via the generation of dihydropyridine (B1217469) intermediates. nih.gov

These LSF methods are highly desirable as they provide a direct route to modify complex structures without the need for a complete de novo synthesis, thereby increasing the efficiency of generating novel analogues.

Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on sustainability and atom economy. This involves the use of catalytic methods, minimizing waste, and employing environmentally benign reagents and solvents. researchgate.net

Catalytic Methods for Enhanced Reaction Efficiency

Catalysis is at the heart of sustainable synthesis, offering pathways that are more efficient and generate less waste compared to stoichiometric reactions. catalyticamidation.info In the context of this compound synthesis, catalytic methods are employed in several key transformations.

Trifluoromethylation: Vapor-phase chlorination/fluorination at high temperatures often utilizes transition metal-based catalysts like iron fluoride (B91410) to produce key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine. nih.govjst.go.jp

Amidation: The direct catalytic amidation of carboxylic acids and amines is a highly attractive green alternative to traditional methods that use stoichiometric activating agents. catalyticamidation.info While still an area of active research, various catalysts, including those based on boron, are being developed to promote this transformation, with water as the only byproduct. catalyticamidation.info

Pyridine Synthesis: The synthesis of the pyridine ring itself can be achieved through catalytic multi-component reactions. bohrium.com Nanocatalysts, such as ZnO, TiO2, and MgO nanoparticles, have been shown to be effective in promoting the one-pot synthesis of polysubstituted pyridines under mild or even solvent-free conditions. rsc.org These catalysts are often reusable, further enhancing the sustainability of the process. bohrium.comrsc.org Palladium-catalyzed picolinamide-directed C-H functionalization is another powerful tool for building complex phenanthridine (B189435) structures, showcasing the versatility of catalytic approaches. nih.gov

Green Solvent Systems and Waste Minimization Strategies

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to reduce environmental impact. Key areas of focus include the use of safer solvents and the implementation of strategies to minimize waste generation.

Green Solvent Systems

Traditional syntheses of picolinamide and related trifluoromethylated pyridines often employ polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), dichloromethane (B109758) (DCM), and acetonitrile (B52724). acs.orgresearchgate.net While effective for dissolving reactants and facilitating reactions, these solvents are associated with environmental and health concerns. Consequently, research has shifted towards identifying and implementing greener alternatives.

One promising approach is the use of polyethylene (B3416737) glycol (PEG), specifically PEG-400, which has been successfully used as a recyclable solvent medium for the cobalt-catalyzed synthesis of isoquinolines from picolinamide precursors. researchgate.net Another powerful green chemistry technique is the use of solvent-free reaction conditions, which can lead to faster, cleaner, and higher-yielding transformations by eliminating the need for a solvent altogether. rsc.org For reactions requiring a solvent, aqueous systems or mixtures containing water are also being explored, as seen in some coupling reactions to produce substituted pyridines. researchgate.net

The selection of a solvent is a critical parameter that is often evaluated during reaction optimization. In the synthesis of picolinamide-supported organoboron complexes, for instance, a screen of various solvents including DMF, THF, and DMSO showed them to be inferior to acetonitrile for the desired transformation, highlighting the profound impact of the solvent on reaction outcome. nih.gov

| Solvent Type | Examples | Rationale and Greener Profile | Reference |

|---|---|---|---|

| Traditional Polar Aprotic | DMF, DCM, NMP, Toluene, 1,4-Dioxane | Effective for solubility and reactivity but often associated with toxicity and disposal issues. | acs.orgresearchgate.net |

| Greener Alternative | Polyethylene Glycol (PEG-400) | Lower toxicity, biodegradable, and can often be recycled, reducing overall waste. | researchgate.net |

| Aqueous Systems | Water/Organic Mixtures | Water is non-toxic, non-flammable, and inexpensive. Reduces reliance on volatile organic compounds. | researchgate.net |

| Solvent-Free | Neat reaction conditions | Eliminates solvent waste entirely, often leading to higher reaction rates and simpler purification. Represents an ideal green chemistry scenario. | rsc.org |

Waste Minimization Strategies

Beyond solvent choice, a holistic approach to waste minimization is essential. This involves improving atom economy, reducing the use of hazardous reagents, and designing processes where byproducts can be minimized or recycled. In syntheses related to picolinamides, this includes the careful selection of coupling reagents and catalysts to avoid the formation of stoichiometric amounts of toxic waste. nih.gov The development of catalytic processes, where a small amount of catalyst can facilitate a large number of transformations, is a cornerstone of waste reduction. researchgate.netacs.org Furthermore, strategies for recycling key components, such as the picolinamide directing group itself, have been developed, demonstrating a circular approach to the synthesis. acs.org

Process Optimization and Scale-Up Considerations in this compound Synthesis

Translating a laboratory-scale synthesis to an industrial process presents significant challenges, including cost, safety, scalability, and consistent product quality. The manufacture of complex picolinamides requires operationally simple and limited-step processes to be economically viable. google.com

Process Optimization

Optimizing a synthetic route involves systematically varying reaction parameters to achieve the highest possible yield and purity in the shortest time. For trifluoromethyl-substituted pyridines and picolinamides, key parameters include temperature, pressure, catalyst selection and loading, solvent, and the molar ratio of reactants.

A case study in process optimization is the industrial synthesis of flonicamid, an agrochemical that is an isomer of picolinamide (N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide). The patented process outlines a multi-step synthesis where conditions are carefully controlled to maximize yield and facilitate large-scale production. google.com For example, the initial cyclization step is conducted at a specific temperature for a set duration to ensure the reaction goes to completion before subsequent chlorination, hydrogenation, and amidation steps. google.com Such optimization ensures the process is robust, reproducible, and meets the cost requirements for industrial manufacturing.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Reactants | Cyanoacetamide, Ethyl trifluoroacetoacetate, N-methylmorpholine | Readily available starting materials for building the trifluoromethylpyridine core. | google.com |

| Reaction Temperature (Cyclization) | 78 °C | Optimized to balance reaction rate and minimize side product formation. | google.com |

| Reaction Time (Cyclization) | 12 hours | Ensures high conversion of starting materials. | google.com |

| Subsequent Steps | Chlorination, Catalytic Hydrogenation, Hydrolysis, Amidation | A defined sequence of reactions to convert the initial cyclized product into the final active ingredient. | google.com |

Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory bench to a multi-kilogram or pilot-plant scale requires careful consideration of chemical engineering principles. A significant trend in modern chemical manufacturing is the transition from traditional batch reactors to continuous flow systems. google.comunimi.it

Flow chemistry offers numerous advantages for scale-up, particularly for reactions that are highly exothermic or involve hazardous reagents. europa.eu The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer and precise temperature control, enhancing safety. durham.ac.uk Continuous flow processes can be automated, leading to more consistent product quality and reduced labor costs. Furthermore, scaling up production in a flow system often simply involves running the reactor for a longer period, rather than redesigning a larger and more complex batch reactor. durham.ac.uk The potential for integrating multiple reaction and purification steps into a single, seamless flow sequence makes this technology particularly attractive for the multi-step syntheses typical for molecules like this compound. unimi.it Patents for related picolinamides already suggest the use of packed bed or continuous stirred-tank reactors, indicating that the industry is moving towards these more efficient and scalable manufacturing technologies. google.com

Elucidation of Chemical Transformations and Intrinsic Reactivity of 3 Trifluoromethyl Picolinamide

Reactions Modulating the Pyridine (B92270) Nucleus and Amide Functional Group

The reactivity of the 3-(trifluoromethyl)picolinamide scaffold can be understood by considering the independent and cooperative effects of its constituent parts. The pyridine ring is susceptible to substitution reactions, while the amide moiety can undergo a variety of transformations.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The presence of the electron-withdrawing trifluoromethyl group and the amide group significantly deactivates the pyridine ring towards electrophilic aromatic substitution (SEAr). quora.comstackexchange.comquora.compearson.comquimicaorganica.org The nitrogen atom in the pyridine ring itself is inherently electron-withdrawing, and this effect is amplified by the CF₃ group, making the ring electron-deficient. stackexchange.com Consequently, electrophilic attack, which is favored on electron-rich aromatic systems, requires harsh reaction conditions. quora.comquora.comquimicaorganica.org When such reactions do occur, they are predicted to favor substitution at the C-5 position, which is meta to both the deactivating nitrogen and the trifluoromethyl group, thereby avoiding the formation of highly unstable cationic intermediates with adjacent positive charges. quora.comstackexchange.com

Conversely, the electron-deficient nature of the pyridine ring in this compound makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. youtube.comyoutube.com The presence of a good leaving group, such as a halide, at these positions would facilitate substitution by a variety of nucleophiles. The trifluoromethyl group at the C-3 position further enhances the electrophilicity of the ring, promoting nucleophilic attack.

Transformations Involving the Picolinamide (B142947) Amide Moiety

The amide functional group of this compound can undergo several key transformations. One of the most fundamental reactions is hydrolysis, which cleaves the amide bond to yield picolinic acid and the corresponding amine. This process typically requires acidic or basic conditions. acs.orgacs.orgresearchgate.net For instance, studies on the hydrolysis of picolinamide in concentrated hydrochloric acid solutions have been reported. acs.orgacs.org

Another significant transformation is the reduction of the amide to an amine. wikipedia.orgmasterorganicchemistry.com This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com More recently, milder methods for the reductive cleavage of picolinic amides have been developed, for example, using zinc in aqueous hydrochloric acid, which offers good functional group tolerance. cam.ac.ukresearchgate.net This transformation is particularly valuable as it allows the picolinamide group to be used as a protecting group for amines, which can be readily introduced and subsequently removed under relatively mild conditions. cam.ac.ukresearchgate.net

Directed C-H Functionalization Strategies Catalyzed by this compound as a Directing Group

A major area of interest in the chemistry of picolinamides, including the 3-(trifluoromethyl) derivative, is their use as bidentate directing groups in transition metal-catalyzed C-H functionalization reactions. The nitrogen atom of the pyridine ring and the amide nitrogen or oxygen can coordinate to a metal center, positioning it in proximity to specific C-H bonds and enabling their selective activation and subsequent functionalization.

Ortho-C(sp²)-H Functionalization with Transition Metals

The picolinamide moiety is a well-established directing group for the ortho-C(sp²)-H functionalization of aromatic rings. nih.govacs.orgnih.govnih.gov This strategy has been successfully employed using various transition metals, most notably palladium and rhodium. nih.govacs.orgnih.govnih.govnih.govsnnu.edu.cnnih.gov The coordination of the picolinamide to the metal catalyst facilitates the activation of a C-H bond at the ortho position of an N-aryl substituent, leading to the formation of a five-membered palladacycle or rhodacycle intermediate. This intermediate can then react with a variety of coupling partners to form new carbon-carbon or carbon-heteroatom bonds. The presence of a trifluoromethyl group on the picolinamide can influence the electronic properties of the catalyst and the efficiency of the C-H activation process. nih.gov

Remote C(sp³)-H Functionalization (γ and δ positions)

Beyond the functionalization of proximal C(sp²)-H bonds, the picolinamide directing group has also proven effective in directing the functionalization of remote C(sp³)-H bonds, particularly at the γ and δ positions of aliphatic chains. rsc.orgnih.gov This is a significant challenge in organic synthesis due to the general inertness of such bonds. Palladium catalysis has been instrumental in achieving these transformations. rsc.orgnih.gov For example, the γ-C(sp³)-H bonds of picolinamide-protected aliphatic amines have been successfully functionalized. The directing group facilitates the formation of a six-membered palladacycle intermediate, which is crucial for activating the otherwise unreactive C-H bond.

Trifluoromethylation, Arylation, Alkenylation, and Alkylation via Directed C-H Activation

The versatility of the picolinamide directing group is demonstrated by the wide range of functional groups that can be introduced via C-H activation.

Trifluoromethylation: The direct introduction of a trifluoromethyl group is of great importance in medicinal chemistry. Picolinamide-assisted ortho-C-H trifluoromethylation of anilines has been achieved using an iron-catalyzed, photoinduced protocol. nih.gov This method utilizes Langlois' reagent as the CF₃ source and proceeds under mild, oxidant-free conditions. nih.gov

Arylation: Palladium-catalyzed ortho-C(sp²)-H arylation is a common transformation using the picolinamide directing group. acs.orgresearchgate.netrsc.org This allows for the synthesis of biaryl compounds from readily available starting materials. Similarly, remote C(sp³)-H arylation has been accomplished, for instance, at the δ-position of 3-pinanamine. nih.gov

Alkenylation: The introduction of a vinyl group can be achieved through ortho-C(sp²)-H alkenylation. nih.govchemrxiv.orgnih.gov Palladium catalysis is typically employed for this transformation, often using acrylates or other activated alkenes as the coupling partners. chemrxiv.orgnih.gov

Alkylation: Palladium-catalyzed alkylation of unactivated γ-C(sp³)-H bonds in picolinamide-protected aliphatic amines has been reported, using primary alkyl iodides as the coupling partners. This provides a direct method for the formation of C(sp³)-C(sp³) bonds.

Below are tables summarizing representative research findings for these transformations.

Table 1: Directed Ortho-C(sp²)-H Functionalization using Picolinamide Directing Group

| Catalyst | Functionalization | Coupling Partner | Substrate Scope | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Arylation | Aryl Iodides | N-Aryl Picolinamides | acs.orgresearchgate.net |

| [RhCp*Cl₂]₂ | Alkenylation | Alkynes | N-Benzyl Picolinamides | nih.gov |

Table 2: Directed Remote C(sp³)-H Functionalization using Picolinamide Directing Group

| Catalyst | Position | Functionalization | Coupling Partner | Substrate Scope | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | γ | Alkylation | Primary Alkyl Iodides | Aliphatic Amines |

Influence of the Trifluoromethyl Group on Aromaticity, Electronics, and Reaction Pathways

The introduction of a trifluoromethyl (CF3) group onto a pyridine ring, as seen in this compound, profoundly alters the electronic nature and chemical reactivity of the molecule. The CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry, a property stemming from the high electronegativity of the three fluorine atoms. This strong inductive effect significantly decreases the electron density of the pyridine ring, a phenomenon that has far-reaching consequences for its aromaticity and reaction pathways.

The electron-deficient nature of the pyridine ring is amplified by the CF3 substituent. This impacts the molecule's physicochemical properties, such as increasing its lipophilicity and metabolic stability, which are desirable traits in the development of pharmaceuticals and agrochemicals. nih.govnih.gov The strong electronegativity of the trifluoromethyl moiety can also trigger specific reaction pathways. For instance, in related trifluoromethylpyridine derivatives like the herbicide flazasulfuron, the CF3 group facilitates decomposition through an intramolecular nucleophilic aromatic substitution reaction. researchgate.net This highlights how the electronic influence of the CF3 group can create unique reactive opportunities not typically observed in unsubstituted pyridines.

The primary effect on reaction pathways is a marked deactivation of the aromatic ring toward electrophilic aromatic substitution and a simultaneous activation toward nucleophilic aromatic substitution. Furthermore, the position of the trifluoromethyl group at the 3-position of the pyridine ring directs the regioselectivity of certain reactions. While nucleophilic attacks on pyridine rings typically favor the 2- and 4-positions, the electronic landscape created by the CF3 group can alter this preference. sigmaaldrich.com Recent advances have enabled the direct C-H trifluoromethylation at the 3-position of pyridine rings through a process involving nucleophilic activation of the pyridine via hydrosilylation, followed by reaction with an electrophilic CF3 source. nih.govchemrxiv.org This method allows for the late-stage functionalization of complex molecules. chemrxiv.org

The table below summarizes the impact of the trifluoromethyl group on the properties and reactivity of the pyridine core, comparing it to an unsubstituted analogue.

| Property | Unsubstituted Picolinamide | This compound | Influence of CF3 Group |

| Electron Density on Pyridine Ring | Normal | Significantly Reduced | Strong electron withdrawal |

| Reactivity towards Electrophiles | Moderately reactive | Strongly deactivated | Decreased susceptibility to electrophilic attack |

| Reactivity towards Nucleophiles | Low | Activated, especially for SNAr | Increased susceptibility to nucleophilic attack |

| Lipophilicity | Lower | Higher | Enhances passage through biological membranes |

| Metabolic Stability | Lower | Higher | Blocks sites of metabolic oxidation |

| Acidity of Amide N-H | Normal | Increased | Electron withdrawal enhances proton acidity |

The synthesis of derivatives of this compound often leverages the unique reactivity imparted by the CF3 group. For example, the preparation of various N-substituted analogues relies on the activation of the picolinamide backbone for subsequent chemical transformations. researchgate.net The altered electronic properties ensure that reactions can proceed under specific conditions with high regioselectivity, making this compound a valuable building block in synthetic chemistry. nih.gov

Stereoselective and Enantioselective Transformations Guided by this compound Systems

The development of stereoselective and enantioselective transformations is a cornerstone of modern organic synthesis, particularly for producing enantiomerically pure pharmaceuticals and agrochemicals. wikipedia.org In this context, molecular frameworks that can guide the stereochemical outcome of a reaction are of immense value. The picolinamide functional group itself has been effectively utilized as a traceless directing group in various C-H activation reactions. researchgate.net This directing ability stems from the capacity of the nitrogen atom of the pyridine ring and the amide moiety to coordinate to a metal catalyst, thereby positioning the catalyst to effect a reaction at a specific C-H bond.

While direct examples employing this compound as a chiral auxiliary are not extensively documented, the foundational principles suggest its potential in guiding stereoselective reactions. The established role of picolinamide as a directing group in cobalt-catalyzed C-H/N-H bond activation for the synthesis of isoquinolines provides a strong precedent. researchgate.net In such a system, the this compound framework would be expected to perform a similar directing function, with the added influence of the CF3 group modulating the electronic properties of the catalytic center and potentially enhancing reaction efficiency or selectivity.

The presence of a trifluoromethyl group is a common feature in substrates for modern asymmetric catalysis. The unique steric and electronic properties of the CF3 group can be pivotal in achieving high levels of stereocontrol. Research has demonstrated successful enantioselective and diastereoselective reactions on substrates containing trifluoromethylated aromatic or ketone components, illustrating the feasibility of controlling stereocenters adjacent to or influenced by a CF3-bearing moiety.

Table of Relevant Stereoselective Reactions on CF3-Containing Substrates

| Reaction Type | Catalyst / Auxiliary | Substrate Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Aldol (B89426) Reaction | Chiral N-methyl pyridoxal (B1214274) | Trifluoromethyl ketones | High dr (>20:1) and ee (up to 99%) | nih.gov |

| Asymmetric Alkylarylation | Chiral Ligand / Ni-Photoredox | 4-bromo-2-(trifluoromethyl)pyridine | High ee | nih.gov |

| Diastereoselective α-trichloromethylation | Chiral N-acyl oxazolidinone | Zirconium enolates | High diastereoselectivity | nih.gov |

For instance, highly efficient asymmetric biomimetic aldol reactions between glycinates and trifluoromethyl ketones have been achieved using a chiral pyridoxal catalyst. nih.gov This system demonstrates that the strong electron-withdrawing nature of the CF3 group can be harnessed to facilitate reactions with excellent diastereo- and enantioselectivity. nih.gov Similarly, enantioselective three-component alkylarylation reactions involving trifluoromethyl-substituted pyridine derivatives have been developed using dual photoredox and nickel catalysis with a chiral ligand. nih.gov

These examples underscore the potential for developing synthetic methods where a chiral derivative of this compound could act as a chiral ligand or auxiliary. By incorporating a stereogenic center into the picolinamide structure, or by using it as a ligand for a chiral metal complex, it is conceivable to direct a wide range of enantioselective transformations, such as asymmetric hydrogenations, cyclizations, or cross-coupling reactions. The combination of the proven directing ability of the picolinamide core and the powerful electronic influence of the trifluoromethyl group makes this compound systems promising candidates for the design of future stereoselective catalytic processes.

Strategic Derivatization and Advanced Structural Modification of 3 Trifluoromethyl Picolinamide

Systematic Exploration of Analogues via Substituent Variation on the Pyridine (B92270) Ring

The introduction of a trifluoromethyl group onto a pyridine ring was first reported in 1947, following a procedure similar to that used for benzotrifluoride, which involves the chlorination and fluorination of picoline. nih.gov The synthesis of trifluoromethylpyridine (TFMP) derivatives can be achieved through several methods, including chlorine/fluorine exchange from trichloromethylpyridine, building the pyridine ring from a trifluoromethyl-containing block, or direct trifluoromethylation using a trifluoromethyl active species. nih.gov

Systematic exploration of analogues by varying substituents on the pyridine ring of 3-(trifluoromethyl)picolinamide has been a key strategy. For instance, the synthesis of 6-trifluoromethylpyridine-3-carboxylic acid derivatives has been achieved from 4,4,4-trifluoro-3-aminobutanoates. google.com The process involves reacting these butanoates with a compound of the formula Y-CH2-C(=O)-X, where X and Y can be various leaving groups, in the presence of a base. google.com This allows for the introduction of different substituents on the pyridine ring, leading to a diverse range of analogues.

The table below illustrates some examples of substituent variations on the pyridine ring of picolinamide (B142947) derivatives.

| Parent Compound | Substituent | Resulting Analogue | Synthetic Approach |

| 3-Picoline | Trifluoromethyl | 3-(Trifluoromethyl)pyridine | Chlorination and fluorination nih.gov |

| 4,4,4-Trifluoro-3-aminobutanoates | Various | 6-(Trifluoromethyl)pyridine-3-carboxylic acid derivatives | Reaction with Y-CH2-C(=O)-X and a base google.com |

| 3-Picoline | Chloro and Trifluoromethyl | 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) and 2,5-Dichloro-3-(trifluoromethyl)pyridine | Fluidized-bed phase fluorination followed by nuclear chlorination nih.gov |

These systematic variations allow for the fine-tuning of the physicochemical properties of the resulting molecules.

Chemical Modifications at the Amide Nitrogen and Carbon Atoms

Modifications at the amide nitrogen and carbon atoms of this compound represent another crucial avenue for structural diversification, leading to compounds with potentially altered biological activities and properties.

N-Alkylation, N-Acylation, and N-Arylation Approaches

The amide nitrogen of picolinamides can be subjected to various modifications, including N-alkylation, N-acylation, and N-arylation.

N-Alkylation: A novel strategy for the N-alkylation of amides involves their activation with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and 2-fluoropyridine. This induces the migration of the alkyl group from the amide nitrogen to the nitrogen of the 2-fluoropyridine, which after hydrolysis or reduction, yields N-substituted 2-pyridones or tetrahydropyridines. rsc.org Another method involves the self-limiting alkylation of N-aminopyridinium salts, which provides a selective route to secondary amines. chemrxiv.org The use of dimethylformamide (DMF) as a solvent has also been shown to promote the specific N-alkylation of hydroxyl N-heterocycles with organohalides. sioc-journal.cn

N-Acylation: N-acylation is a common transformation in organic synthesis. Trifluoromethanesulfonic acid has been demonstrated to be an effective catalyst for acylation reactions. mdpi.com Polymer-supported N-acylation methods are also utilized in combinatorial chemistry to generate libraries of acylated compounds. researchgate.net A method for synthesizing N-trifluoromethyl amides from carboxylic acids involves the use of isothiocyanates and silver fluoride (B91410). nih.govescholarship.org

N-Arylation: The N-arylation of amines can be achieved through various catalytic methods. For instance, a copper-catalyzed arylation of tryptamines provides a direct route to C3-aryl pyrroloindolines. rsc.org Photocatalytic methods have also emerged as a milder alternative for N-arylation reactions, successfully coupling pyrrolidines with aryl halides. helsinki.fi

The following table summarizes different approaches for the modification of the amide nitrogen.

| Modification | Reagents/Catalysts | Description | Reference |

| N-Alkylation | Tf2O, 2-Fluoropyridine | Amide activation followed by alkyl group migration. rsc.org | rsc.org |

| N-Alkylation | N-Aminopyridinium salts | Self-limiting alkylation for selective synthesis of secondary amines. chemrxiv.org | chemrxiv.org |

| N-Acylation | Trifluoromethanesulfonic acid | Catalyzes C- and/or O-acylation reactions. mdpi.com | mdpi.com |

| N-Acylation | Isothiocyanates, Silver fluoride | Synthesis of N-trifluoromethyl amides from carboxylic acids. nih.govescholarship.org | nih.govescholarship.org |

| N-Arylation | Copper catalyst | Arylation of tryptamines. rsc.org | rsc.org |

| N-Arylation | Photocatalyst | N-arylation of pyrrolidines with aryl halides. helsinki.fi | helsinki.fi |

Interconversion of the Amide Linkage to Other Functionalities

The amide bond in picolinamides can be converted into other functional groups, further expanding the structural diversity of the derivatives. For example, the reaction of picolinamides with 1,3-propanesultone, followed by treatment with ketones, can lead to the formation of heterocyclic salts containing an imidazolidin-4-one (B167674) ring. nih.gov This transformation demonstrates the potential to convert the amide linkage into a more complex heterocyclic system.

Design and Synthesis of Hybrid Molecular Architectures Incorporating the this compound Motif

Molecular hybridization, which involves covalently combining two or more pharmacophoric units, is a powerful strategy for designing new molecules with potentially enhanced or novel biological activities. nih.gov The this compound scaffold can be incorporated into hybrid molecular architectures to create compounds with dual modes of action or improved properties. nih.gov

For example, hybrid molecules have been designed by combining the 4-amino-7-chloroquinoline motif, known for its antimalarial activity, with other fragments. nih.gov Similarly, the concept has been applied in the development of anticancer agents by creating hybrids containing naphthoquinone and quinolinedione scaffolds. nih.gov The synthesis of such hybrids often involves linking the different pharmacophores through a suitable linker.

The table below provides examples of hybrid molecules incorporating different pharmacophores.

| Pharmacophore 1 | Pharmacophore 2 | Resulting Hybrid | Potential Application |

| 4-Amino-7-chloroquinoline | Various heterocyclic fragments | Emoquine-1, (R)-quinoxyzine | Antimalarial nih.gov |

| Naphthoquinone | Quinolinedione | Various hybrids | Anticancer nih.gov |

| 2,4-Diamino-1,3,5-triazine | 2-Imino-coumarin/Coumarin | Hybrid molecules | Cytotoxic agents mdpi.com |

Cycloaddition and Annulation Reactions to Construct Fused Heterocyclic Systems

Cycloaddition and annulation reactions are powerful tools for constructing fused heterocyclic systems, which can significantly increase the structural complexity and rigidity of the this compound scaffold.

Cycloaddition Reactions: These reactions involve the joining of two unsaturated molecules to form a cyclic product. pressbooks.pub 1,3-dipolar cycloadditions, for instance, are a versatile method for synthesizing five-membered heterocycles. wikipedia.orgyoutube.com The reaction of a 1,3-dipole with a dipolarophile, such as an alkene or alkyne, can lead to the formation of various heterocyclic rings. wikipedia.org For example, the (3+2) cycloaddition of 2,2,2-trifluorodiazoethane (B1242873) with styryl derivatives provides access to 5-aryl-3-trifluoromethylpyrazoles. nih.gov A diastereo- and enantioselective formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones and alkenes can be catalyzed by a chiral Ti(salen) complex to form polysubstituted cyclopentanes. nih.gov

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing one. For example, the reaction of an allene-derived 1,3-dipole with 3-(N-aryliminomethyl)chromones proceeds through a [4+3] annulation to afford N-aryl-2,3-dihydro-4-ethoxycarbonylchromano[2,3-b]azepine-6-ones. nih.gov

These reactions offer efficient pathways to novel, complex heterocyclic structures derived from the basic this compound framework.

Catalytic and Ligand Design Applications of 3 Trifluoromethyl Picolinamide in Modern Organic Synthesis

3-(Trifluoromethyl)picolinamide as a Ligand Scaffold in Transition Metal Catalysis

The picolinamide (B142947) framework is a well-established bidentate directing group in transition-metal-catalyzed reactions. The presence of the trifluoromethyl group at the 3-position introduces a strong electron-withdrawing effect, significantly influencing the electronic properties of the ligand and the coordinated metal center, thereby modulating catalytic activity and selectivity.

Chelation Properties and Coordination Chemistry in Catalytic Systems

This compound functions as a bidentate ligand, coordinating to a metal center through the pyridine (B92270) nitrogen and the amide oxygen. This chelation forms a stable five-membered ring, a common feature that enhances the stability and reactivity of catalytic intermediates. The coordination properties of metal ions like Al(III) and Fe(III) with various organic molecules have been studied to understand their complex formation. nih.gov The hard Lewis acid nature of these ions allows them to form stable complexes with ligands containing oxygen and nitrogen donor atoms, similar to the picolinamide structure. nih.gov

The trifluoromethyl group, being strongly electron-withdrawing, decreases the electron density on the pyridine ring. This modification affects the σ-donating and π-accepting properties of the ligand. A decrease in electron density on the pyridine nitrogen can weaken the ligand-metal bond, potentially leading to a more labile and catalytically active metal center. Conversely, this electronic effect can also stabilize certain oxidation states of the metal during the catalytic cycle, influencing the rates of key steps such as oxidative addition and reductive elimination. The coordination chemistry of ligands is diverse, with phosphine-based ligands like 1,3,5-triaza-7-phosphaadamantane (PTA) showing versatility in coordinating to various transition metals, primarily through their soft donor atoms. nih.gov

Application in Cross-Coupling and Decarboxylative Coupling Reactions

Picolinamide and its derivatives have proven effective as directing groups in palladium-catalyzed C-H bond activation and functionalization reactions. orgsyn.org This strategy provides a powerful tool for the synthesis of complex organic molecules. Decarboxylative cross-coupling reactions, which pair carboxylic acids with organic halides to form new carbon-carbon bonds, represent an advantageous alternative to traditional methods that use preformed organometallic reagents. nih.govresearchgate.net

In this context, the picolinamide moiety can act as a directing group to facilitate the activation of a C-H bond ortho to the group. The trifluoromethyl substituent on the picolinamide ring can electronically tune the reactivity of the palladium catalyst. For instance, palladium-catalyzed decarboxylative cross-coupling of 2-picolinic acid with aryl bromides has been successfully achieved to form C-C bonds. mdpi.com While not specifically involving this compound, this demonstrates the utility of the picolinamide scaffold. The electron-withdrawing CF3 group would be expected to make the palladium center more electrophilic, potentially enhancing its reactivity in the C-H activation step. The merger of photoredox catalysis with transition metal catalysis has also enabled decarboxylative cross-couplings using inexpensive iron and nickel catalysts. researchgate.net

A summary of representative coupling reactions where picolinamide-type scaffolds are employed is presented below.

| Reaction Type | Catalyst/Metal | Substrate 1 | Substrate 2 | Key Feature of Picolinamide |

| C-H Alkynylation | Palladium | Olefin with picolinamide auxiliary | Iodoalkyne | Directing group for C-H activation orgsyn.org |

| Decarboxylative Coupling | Palladium | 2-Picolinic Acid | Aryl/Heteroaryl Bromide | Carboxylic acid substrate mdpi.com |

| Decarboxylative Coupling | Fe/Ni (Metallaphotoredox) | Alkyl Carboxylic Acid | Aryl Halide | Ligand on Ni catalyst researchgate.net |

| Trifluoromethylthiolation | Palladium | Arene with directing group | AgSCF3 / Selectfluor® | Directing group for C-H activation sigmaaldrich.com |

Role in Asymmetric Catalysis and Enantioselective Transformations

The development of asymmetric catalytic transformations is a primary goal of modern synthesis. The introduction of a trifluoromethylthio (SCF3) group, which shares some electronic properties with the CF3 group, has been a focus of asymmetric method development. tcichemicals.comnih.gov Chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions by creating a chiral environment around the metal center.

While this compound itself is not chiral, it can be incorporated into a larger, chiral ligand scaffold. The rigidity of the picolinamide chelate structure, combined with the steric and electronic influence of the CF3 group, can play a crucial role in stereochemical control. For example, in asymmetric trifluoromethylthiolation reactions, chiral catalysts, often involving copper or rhodium, are used to achieve high enantioselectivities. tcichemicals.comnih.gov A chiral ligand incorporating the this compound motif could influence the spatial arrangement of reactants around the metal center, leading to the preferential formation of one enantiomer. The development of catalytic enantioselective fluorination and trifluoromethylation has seen significant advances by exploiting transition metal enolates and chiral ligands.

Utilization as a Reagent or Auxiliary in Stoichiometric and Substoichiometric Processes

Beyond its role as a permanent ligand, the picolinamide functional group can be employed as a covalent auxiliary. In this approach, the picolinamide is temporarily attached to a substrate to direct a specific chemical transformation. orgsyn.org Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.

The picolinamide group is particularly effective as a directing group for palladium-catalyzed C-H functionalization of olefins. orgsyn.org After directing the desired reaction, the auxiliary can be removed, revealing the functionalized product. This strategy allows for the synthesis of complex and highly functionalized building blocks. The presence of a trifluoromethyl group could enhance the efficiency or alter the selectivity of such processes. For instance, the electron-withdrawing nature of the CF3 group might increase the acidity of the amide N-H bond, potentially influencing the conditions required for its attachment to or removal from the substrate.

The development of methods for synthesizing N-trifluoromethyl amides from readily available carboxylic acids highlights the growing interest in molecules containing this functional group. While this does not directly involve this compound as a reagent, it underscores the importance of the trifluoromethyl-amide linkage in modern synthesis.

Contributions to Organocatalysis and Metal-Free Catalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, environmentally benign alternative to metal-based catalysis. These catalysts often operate through mechanisms involving explicit hydrogen bonding or the formation of transient covalent intermediates.

This compound possesses functional groups that could enable it to participate in organocatalytic transformations. The pyridine nitrogen atom is a Lewis basic site, while the amide group can act as both a hydrogen-bond donor and acceptor. These features are common in organocatalysts that activate substrates through non-covalent interactions. The increased acidity of the amide N-H proton due to the adjacent trifluoromethyl-substituted pyridine ring could enhance its hydrogen-bonding capabilities, making it a more effective Brønsted acid or hydrogen-bond donor catalyst.

Furthermore, metal-free photocatalytic systems have been developed for reactions such as the trifluoromethylative pyridylation of unactivated alkenes, showcasing the potential for complex transformations without transition metals. While direct evidence for the use of this compound as an organocatalyst is not yet established, its structural motifs suggest it is a promising candidate for exploration in this rapidly developing field.

In Depth Mechanistic Investigations and Computational Chemical Studies of 3 Trifluoromethyl Picolinamide Reactions

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

Kinetic and isotopic labeling studies are cornerstone experimental techniques for unraveling the step-by-step sequence of a chemical reaction. Kinetic analysis involves measuring reaction rates under varying conditions to determine the rate law, which reveals the reaction order with respect to each reactant and identifies the species involved in the rate-determining step. For reactions involving picolinamide-type directing groups, kinetic studies have been instrumental in understanding complex catalytic cycles, such as palladium-catalyzed C-H functionalization.

Isotopic labeling provides more direct evidence of bond-forming and bond-breaking events. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium, ¹H/²H, or oxygen with ¹⁸O), scientists can trace the atoms' paths from reactants to products. Furthermore, this substitution can change the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org A significant primary KIE (typically kH/kD > 2) indicates that the bond to the labeled atom is broken in the rate-determining step. pkusz.edu.cnlibretexts.org

Table 1: Illustrative Kinetic Isotope Effect (KIE) Values and Mechanistic Implications

| Reaction Type | Labeled Bond | Observed KIE (kH/kD) | Interpretation |

| C-H Activation | C-H / C-D | ~1.8 | C-H bond cleavage occurs during or before the rate-determining step. snnu.edu.cn |

| C-H Activation | C-H / C-D | ~1.0 | C-H bond cleavage is not involved in the rate-determining step. wikipedia.org |

| Hydration | H₂¹⁶O / H₂¹⁸O | Product mass change | Determines if oxygen atom in the product comes from the solvent or another source (e.g., catalyst). rsc.org |

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Transition State Characterization

Density Functional Theory (DFT) has become an indispensable computational tool for investigating reaction mechanisms at the atomic level. DFT calculations allow researchers to model the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This provides a detailed, step-by-step energy profile of the reaction pathway.

For systems analogous to 3-(Trifluoromethyl)picolinamide, such as other picolinamide-directed reactions, DFT has been used to elucidate complex catalytic cycles. researchgate.net For instance, in a nickel-catalyzed reaction, DFT calculations revealed that the oxidative addition step had a moderate energy barrier, while the subsequent β-hydride elimination had a much higher barrier, explaining the observed site selectivity. researchgate.net In another study, DFT calculations on an iridium-catalyzed C-H alkenylation showed that C-H activation was a reversible process and not the rate-determining step. acs.org These theoretical calculations provide insights that are often difficult to obtain through experiments alone and are crucial for rationalizing observed outcomes.

DFT is a powerful predictive tool for understanding the reactivity and regioselectivity of chemical reactions. By calculating the distribution of electron density and the energies of different possible transition states, DFT can accurately predict where a molecule is most likely to react. The electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine (B92270) ring of this compound create a unique electronic landscape, making certain positions more susceptible to either nucleophilic or electrophilic attack.

DFT calculations can rationalize the observed regioselectivity by comparing the activation energies for all potential reaction pathways. The pathway with the lowest activation energy barrier is the most kinetically favorable and leads to the major product. researchgate.net For example, in a reaction that could produce either a cis or trans isomer, DFT calculations showed that the transition state leading to the trans intermediate was 2.2 kcal/mol higher in energy, thus explaining the exclusive formation of the Z (or cis) product. acs.orgacs.org This predictive power is essential for designing selective synthetic methods.

Table 2: Example of DFT-Calculated Energy Barriers for Competing Reaction Pathways

| Pathway | Transition State | Relative Free Energy (kcal/mol) | Predicted Outcome |

| Oxidative Addition | TS1 | 12.0 | Favorable initial step researchgate.net |

| β-Hydride Elimination | TS2 | 26.1 | Disfavored, explains site selectivity researchgate.net |

| Formation of cis-product | TS-cis | Lower Energy | Kinetically preferred product acs.orgacs.org |

| Formation of trans-product | TS-trans | Higher Energy (+2.2) | Kinetically disfavored product acs.orgacs.org |

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of its three fluorine atoms. Its effect on the electronic structure of the pyridine ring is significant and can be precisely quantified using DFT. The Hammett constant (σp) for a -CF₃ group is approximately +0.54, indicating its strong electron-withdrawing nature through inductive effects. nih.gov

DFT calculations, through analysis of molecular orbitals and charge distributions, can visualize this effect. The -CF₃ group decreases the electron density on the attached pyridine ring, making the ring more "electron-deficient." nih.gov This electronic perturbation has several consequences: it increases the acidity of any N-H or C-H protons on the ring and makes the ring more susceptible to nucleophilic aromatic substitution. nih.gov In studies of related ligands, the inclusion of a -CF₃ group was used specifically to probe the role of electron-withdrawing effects on coordination behavior and chemical properties, with DFT being the tool to analyze the resulting changes in electronic structure. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Recognition in Research Contexts

While DFT is excellent for static structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time, capturing its flexibility and interactions with its environment. MD simulations can be used to explore the different three-dimensional shapes, or conformations, that this compound can adopt by rotating around its single bonds.

In a study of a cocrystal containing picolinamide (B142947), MD simulations were combined with solid-state NMR to understand the dynamic disorder of guest molecules within the crystal lattice. nih.govacs.org The simulations accurately predicted the NMR data by modeling the combination of jump-type and librational motions of the molecules, a feat that was not possible with traditional analysis. nih.govacs.org In another research context, MD simulations were used to investigate how a drug containing a picolinamide moiety interacts with its biological target, a protein kinase. rsc.org The simulations revealed the specific hydrogen bonds and other interactions responsible for molecular recognition at the binding site, providing an atomic-level understanding of its mechanism of action. rsc.org These studies highlight the power of MD in analyzing both the intrinsic conformational preferences of a molecule and its dynamic interactions with its environment.

Spectroscopic Probing of Reaction Intermediates and Transient Species

The direct detection of short-lived reaction intermediates is crucial for confirming a proposed reaction mechanism. Advanced spectroscopic techniques can provide a "snapshot" of these transient species as they form and decay during a reaction.

For example, rapid-scanning stopped-flow spectroscopy has been used to study reactions of molecules structurally similar to picolinamide derivatives. nih.gov In one study, this technique allowed for the detection of transient species with distinct UV-visible absorbances, which were identified as enzyme-substrate Schiff base complexes and quinonoid intermediates. The rate constants for the formation and decay of these intermediates could also be approximated, providing a detailed kinetic and structural picture of the reaction pathway. nih.gov In another study, picolinamide itself was studied using matrix isolation infrared (IR) spectroscopy. By trapping the molecule in a cryogenic inert gas matrix and irradiating it with UV light, researchers could observe its photochemical decomposition, identifying the formation of transient products like isocyanic acid and pyridine. acs.org These experimental techniques are vital for validating the intermediates and transition states predicted by computational methods like DFT.

Advanced Analytical Techniques for Comprehensive Characterization of 3 Trifluoromethyl Picolinamide in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 3-(Trifluoromethyl)picolinamide, offering the precise molecular weight and invaluable structural information through fragmentation patterns. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can determine the mass of a molecule with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.

In the analysis of this compound, HRMS would confirm its molecular formula, C7H5F3N2O, by providing a highly accurate mass measurement. The fragmentation analysis, often aided by techniques like collision-induced dissociation (CID), reveals characteristic losses of functional groups. For instance, the loss of the amide group (-CONH2) or the trifluoromethyl group (-CF3) would produce specific fragment ions. The accurate mass measurement of these fragments further corroborates the proposed structure. For example, in the analysis of related trifluoromethyl-substituted compounds, key fragment ions are consistently observed, aiding in the differentiation of isomers. nih.gov

| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| [M]+ | C7H5F3N2O | 190.0354 |

| [M-NH2]+ | C7H4F3NO | 175.0245 |

| [M-CF3]+ | C6H5N2O | 121.0402 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. A combination of one-dimensional and multi-dimensional NMR experiments provides a detailed map of the molecule's carbon and proton framework, as well as specific information about the trifluoromethyl group.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are crucial for assembling the molecular puzzle of this compound by establishing through-bond and through-space correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the coupling network of the protons on the pyridine (B92270) ring, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edu This is fundamental for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful NMR experiments for structure elucidation, as it shows correlations between carbons and protons that are separated by two or three bonds. columbia.edu This is particularly useful for connecting different parts of the molecule, such as linking the protons on the pyridine ring to the carbon of the trifluoromethyl group and the carbonyl carbon of the picolinamide (B142947) moiety. The absence of a one-bond correlation helps to distinguish these from direct C-H bonds. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This can be used to confirm the spatial arrangement of substituents on the pyridine ring.

| Proton | Correlated Carbons (2-3 bonds away) |

| H-4 | C-2, C-5, C-6, C=O |

| H-5 | C-3, C-4, C-6, CF3 |

| H-6 | C-2, C-4, C-5, C=O |

| -NH2 | C=O, C-2 |

Fluorine-19 NMR Spectroscopy for Trifluoromethyl Group Analysis

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. thermofisher.com The ¹⁹F nucleus has a high natural abundance and a large chemical shift range, making it an excellent probe. nih.govpsu.edu The chemical shift of the CF3 group is sensitive to its electronic environment, providing confirmation of its position on the pyridine ring. nih.govresearchgate.net In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a singlet, as there are no adjacent protons to couple with. The precise chemical shift value would be characteristic of a trifluoromethyl group attached to a pyridine ring at the 3-position. thermofisher.comresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its bonds. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, key expected IR absorptions would include N-H stretching vibrations from the amide group, a strong C=O stretching band for the amide carbonyl, C-N stretching vibrations, and strong C-F stretching bands characteristic of the trifluoromethyl group. nih.gov The positions of these bands can be influenced by hydrogen bonding. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. semi.ac.cn While some vibrations are strong in IR, others are more intense in Raman spectra. For instance, the symmetric vibrations of the pyridine ring are often prominent in the Raman spectrum. researchgate.net Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule and can be used to assess purity by detecting characteristic bands of potential impurities. jocpr.comnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amide (-CONH2) | N-H stretch | 3400-3200 |

| Amide (-CONH2) | C=O stretch | 1700-1650 |

| Pyridine Ring | C=C, C=N stretch | 1600-1400 |

| Trifluoromethyl (-CF3) | C-F stretch | 1350-1100 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis

For crystalline samples of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles with very high precision. researchgate.net It can unambiguously confirm the connectivity of the atoms and the planarity of the pyridine ring. Furthermore, X-ray crystallography reveals details about the intermolecular interactions in the solid state, such as hydrogen bonding patterns involving the amide group and potential π-π stacking of the pyridine rings. researchgate.netnih.gov This information is crucial for understanding the solid-state properties of the compound.

Chromatographic Methodologies for Purity Profiling and Separation in Research Samples (e.g., HPLC, GC-MS, LC/MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound is a characteristic property under specific conditions, and the peak area can be used to determine its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wiley.com This technique is suitable for volatile and thermally stable compounds. This compound may be amenable to GC-MS analysis, potentially after derivatization to increase its volatility. nih.gov The gas chromatogram would indicate the purity, while the mass spectrum of the eluting peak would confirm the identity of the compound. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples HPLC with mass spectrometry, providing a powerful tool for the analysis of a wide range of compounds. nih.gov This is a highly sensitive and selective method for detecting and quantifying this compound in complex samples. The liquid chromatogram provides separation and purity information, while the mass spectrometer confirms the molecular weight of the eluting components.

Future Directions and Emerging Research Avenues for 3 Trifluoromethyl Picolinamide

The unique combination of a pyridine (B92270) ring, an amide functional group, and a trifluoromethyl moiety endows 3-(Trifluoromethyl)picolinamide with a distinct chemical profile. This has spurred significant interest in its application, primarily in the agrochemical and pharmaceutical sectors. nih.gov However, the full potential of this scaffold is far from realized. Future research is poised to expand into novel synthetic territories, explore unprecedented reactivity, and integrate this versatile building block into advanced materials and sustainable manufacturing processes.

Q & A

Q. Can this compound serve as a ligand in catalytic systems for C–H activation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.